4-AMINO-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE HYDROCHLORIDE 4-AMINO-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8896307
InChI: InChI=1S/C11H14N2O.ClH/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)N.Cl
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol

4-AMINO-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE HYDROCHLORIDE

CAS No.:

Cat. No.: VC8896307

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

4-AMINO-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE HYDROCHLORIDE -

Specification

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
IUPAC Name 4-amino-1-(4-methylphenyl)pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O.ClH/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
Standard InChI Key AYLZIKSIYLPMBX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CC(CC2=O)N.Cl
Canonical SMILES CC1=CC=C(C=C1)N2CC(CC2=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

4-Amino-1-(4-methylphenyl)pyrrolidin-2-one hydrochloride belongs to the class of substituted pyrrolidinones, characterized by a five-membered lactam ring fused with an aromatic substituent. The base compound, 4-amino-1-(4-methylphenyl)pyrrolidin-2-one, has a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . The hydrochloride salt form introduces a chloride counterion, enhancing solubility and stability for practical applications.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name is 4-amino-1-(4-methylphenyl)pyrrolidin-2-one, with the hydrochloride designation indicating the protonation of the amine group and association with a chloride ion . The compound’s stereochemistry is defined by the orientation of the amino group at the 4-position of the pyrrolidinone ring, though specific enantiomeric data remain unspecified in available sources.

Structural Representation

The SMILES notation for the base compound is CC1=CC=C(C=C1)N2CC(CC2=O)N, reflecting the 4-methylphenyl group attached to the nitrogen at position 1 of the pyrrolidinone ring . X-ray crystallography or detailed conformational analyses are absent in current literature, but computational models suggest a planar aromatic ring and a puckered lactam ring .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Formula (base)C₁₁H₁₄N₂O
Molecular Weight (base)190.24 g/mol
Exact Mass (base)190.1106 g/mol
Topological Polar Surface Area46.3 Ų
LogP (Octanol-Water)2.97

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base. While exact solubility data are unavailable, analogous compounds (e.g., 4-amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride) exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in hexane . Stability studies suggest susceptibility to hydrolysis under strongly acidic or alkaline conditions due to the lactam ring’s reactivity.

Spectral Data

  • IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹), C=O lactam (1680–1720 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹).

  • NMR (¹H): Key signals would involve aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.3 ppm), and pyrrolidinone ring protons (δ 3.1–3.8 ppm) .

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